molecular formula C21H21F3N4O4 B11573642 N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

Cat. No.: B11573642
M. Wt: 450.4 g/mol
InChI Key: BMLPETBEZSXYHD-UHFFFAOYSA-N
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Description

N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H21F3N4O4 . This compound features a pyrrolopyrimidine core, which is a bicyclic structure combining pyrrole and pyrimidine rings. The presence of trifluoromethyl and benzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide typically involves multi-step organic reactions The starting materials often include substituted pyrimidines and pyrroles, which undergo cyclization reactions to form the pyrrolopyrimidine coreThe benzyl group is usually introduced via benzylation reactions, and the final cyclohexanecarboxamide moiety is attached through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The benzyl group may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21F3N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H21F3N4O4/c22-21(23,24)20(27-16(29)13-9-5-2-6-10-13)14-15(25-18(20)31)28(19(32)26-17(14)30)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

BMLPETBEZSXYHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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